molecular formula C24H18O5 B2631547 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one CAS No. 858767-60-9

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one

Cat. No.: B2631547
CAS No.: 858767-60-9
M. Wt: 386.403
InChI Key: PQWQSGGFHABTIM-UHFFFAOYSA-N
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Description

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, which is a fused ring system containing both benzene and pyrone rings, and it is substituted with a 4-methoxyphenyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and aluminum chloride as a catalyst.

    Formation of the 2-Oxoethoxy Linker: The 2-oxoethoxy linker can be formed by reacting the intermediate with ethyl chloroformate in the presence of a base, such as triethylamine.

    Final Coupling Step: The final step involves coupling the intermediate with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous-flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in preclinical studies for the treatment of various cancers.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity by binding to their active sites.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: A structurally similar compound with a hydroxyl group instead of the 2-oxoethoxy linker.

    4-(4-Methoxyphenyl)-4-oxobutanoic acid: Another compound with a 4-methoxyphenyl group but different core structure.

Uniqueness

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both a chromen-4-one core and a 2-oxoethoxy linker. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-23(13-19)29-14-21(24(20)26)16-5-3-2-4-6-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWQSGGFHABTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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